![molecular formula C16H14ClF3N2O2 B2915996 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide CAS No. 339029-17-3](/img/structure/B2915996.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide
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Overview
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide” is a chemical compound . It is a derivative of pyrimidinamine . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2; the spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12ClF3N2O2S and an average mass of 328.738 Da . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 436.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Antiasthma Agents
Research into antiasthma agents identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, prepared via a series of chemical reactions, as active mediator release inhibitors. These compounds, developed for further pharmacological and toxicological study, represent a potential pathway for creating new treatments for asthma, showcasing the chemical's utility in synthesizing active compounds in this therapeutic area (Medwid et al., 1990).
Herbicide Synthesis
The compound has also been utilized in the radiosynthesis of chloroacetanilide herbicides, demonstrating its relevance in agricultural chemistry. The synthesis process involves reductive dehalogenation, highlighting the chemical's role in producing herbicides with high specific activity for studies on their metabolism and mode of action (Latli & Casida, 1995).
Pharmacological Studies
In pharmacological research, various N-substituted acetamides have been synthesized to evaluate their biological effects as opioid kappa agonists. These studies have led to the discovery of potent compounds with significant analgesic effects in preclinical models, demonstrating the chemical's importance in the development of new pain management drugs (Barlow et al., 1991).
Antimicrobial Research
In antimicrobial research, the synthesis of new compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, has been explored. These compounds were tested against a range of bacteria, showing the potential for the development of novel antimicrobial agents. This application underscores the role of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide in contributing to the field of antimicrobial resistance (Sharma et al., 2004).
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structure, it could potentially interfere with the function of enzymes or proteins, thereby altering the course of biochemical reactions . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and other pharmacokinetic parameters are unknown. Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution .
Result of Action
It is likely that its effects depend on the specific targets it interacts with and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its stability could be affected by exposure to light or heat. Its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Future Directions
properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-13-9-12(16(18,19)20)10-22-15(13)24-7-6-21-14(23)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWJMRJPNYKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide |
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